molecular formula C10H11N3O3 B13676493 Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13676493
M. Wt: 221.21 g/mol
InChI Key: KXRABNCNEGOFOR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The presence of the imidazo[1,2-a]pyrazine core makes this compound a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free approach . The reaction is generally fast, clean, and high-yielding, making it an environmentally friendly method.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to optimize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-6-9(10(14)16-3)13-5-8(15-2)11-4-7(13)12-6/h4-5H,1-3H3

InChI Key

KXRABNCNEGOFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)OC)C(=O)OC

Origin of Product

United States

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